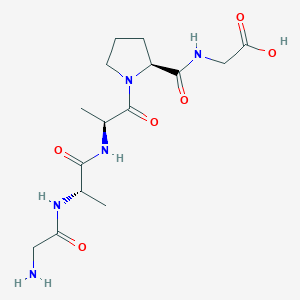
4-Ethenylbenzenesulfonic acid;1-ethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzenesulfonic acid;1-ethylimidazole is a compound that combines the properties of both 4-ethenylbenzenesulfonic acid and 1-ethylimidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenesulfonic acid is typically synthesized by sulfonating ethylbenzene with sulfuric acid. The reaction involves the addition of a sulfonic acid group to the ethylbenzene molecule, resulting in the formation of 4-ethenylbenzenesulfonic acid . The reaction conditions usually involve the use of concentrated sulfuric acid at elevated temperatures.
1-Ethylimidazole can be synthesized through various methods, including the reaction of imidazole with ethyl halides under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the ethyl group onto the imidazole ring.
Industrial Production Methods
Industrial production of 4-ethenylbenzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid and ethylbenzene as starting materials. The reaction is carried out in reactors designed to handle the corrosive nature of sulfuric acid and the exothermic nature of the reaction .
1-Ethylimidazole is produced industrially through the alkylation of imidazole with ethyl halides. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The ethenyl group can be reduced to form ethylbenzenesulfonic acid.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles to form sulfonate derivatives.
1-Ethylimidazole undergoes reactions typical of imidazole derivatives, including:
Nucleophilic substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Electrophilic addition: The imidazole ring can undergo electrophilic addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used
Major Products Formed
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Ethylbenzenesulfonic acid.
Substitution: Sulfonate derivatives, alkylated imidazoles
Wissenschaftliche Forschungsanwendungen
4-Ethenylbenzenesulfonic acid;1-ethylimidazole has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its acidic and basic properties.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of high-conducting polypyrrole thin films and as a dopant in conductive polymers
Wirkmechanismus
The mechanism of action of 4-ethenylbenzenesulfonic acid;1-ethylimidazole involves its interaction with molecular targets through its acidic and basic functional groups. The sulfonic acid group can donate protons, while the imidazole ring can act as a nucleophile or base. These interactions can lead to the formation of various complexes and intermediates that exert the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar in structure but lacks the ethenyl group.
1-Methylimidazole: Similar imidazole derivative but with a methyl group instead of an ethyl group
Uniqueness
4-Ethenylbenzenesulfonic acid;1-ethylimidazole is unique due to the presence of both the ethenylbenzenesulfonic acid and ethylimidazole moieties. This combination imparts unique chemical properties, making it useful in a variety of applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
820208-11-5 |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
4-ethenylbenzenesulfonic acid;1-ethylimidazole |
InChI |
InChI=1S/C8H8O3S.C5H8N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-7-4-3-6-5-7/h2-6H,1H2,(H,9,10,11);3-5H,2H2,1H3 |
InChI-Schlüssel |
IEAXYARQLWUODY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1.C=CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
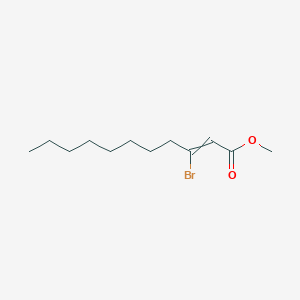



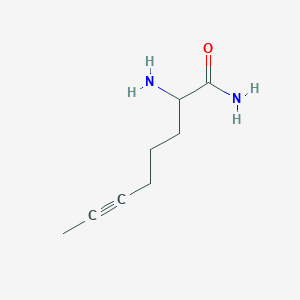

![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
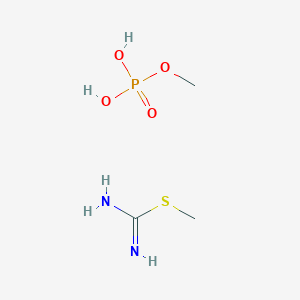
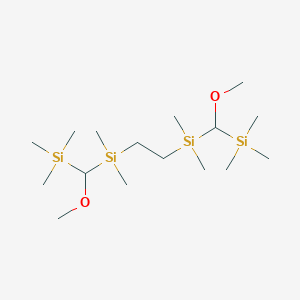
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
